molecular formula C10H15NO2 B7540365 N-butan-2-yl-2-methylfuran-3-carboxamide

N-butan-2-yl-2-methylfuran-3-carboxamide

Cat. No. B7540365
M. Wt: 181.23 g/mol
InChI Key: AVVFGZWOUUYPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-2-methylfuran-3-carboxamide, also known as BMF, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. BMF is a member of the furanocarboxamide family, which has been found to have anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-methylfuran-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-butan-2-yl-2-methylfuran-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been found to have low toxicity, which makes it a safer option for use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-butan-2-yl-2-methylfuran-3-carboxamide. One area of research could be to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, research could be done to explore its anti-tumor properties and potential use in the treatment of cancer. Finally, more studies are needed to fully understand the mechanism of action of this compound and how it interacts with various enzymes and signaling pathways.

Synthesis Methods

N-butan-2-yl-2-methylfuran-3-carboxamide can be synthesized through a multi-step reaction process that involves the reaction of furfurylamine with butyric anhydride in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to yield this compound.

Scientific Research Applications

N-butan-2-yl-2-methylfuran-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties that could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to have anti-tumor properties that could be useful in the treatment of cancer.

properties

IUPAC Name

N-butan-2-yl-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-7(2)11-10(12)9-5-6-13-8(9)3/h5-7H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVFGZWOUUYPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(OC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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